(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
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Description
(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone , also known by its chemical formula C~6~H~7~FN~2~ , is a synthetic organic compound. It belongs to the class of pyridine derivatives and contains a fluorine atom, a pyridine ring, and an azetidine ring. The compound’s structure suggests potential biological activity, making it interesting for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorine substituent, the formation of the pyridine ring, and the construction of the azetidine ring. Detailed synthetic pathways and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of (5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone consists of the following components:
- A pyridine ring (with a fluorine substituent at position 5)
- An azetidine ring (attached to the pyridine ring via a methylene bridge)
- An oxymethyl group (linked to the azetidine ring)
Chemical Reactions Analysis
The compound’s reactivity and potential reactions depend on its functional groups. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal valuable insights. Researchers should explore its reactivity with nucleophiles, electrophiles, and other reagents.
Physical And Chemical Properties Analysis
Physical Properties :
- Melting Point : Investigate the compound’s melting point to assess its stability and crystallinity.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Appearance : Describe its physical appearance (solid, liquid, color, etc.).
Chemical Properties :
- Acidity/Basicity : Assess its acidity or basicity using pKa values.
- Stability : Investigate its stability under different conditions (light, temperature, humidity).
- Reactivity : Explore its reactivity with common reagents.
Safety And Hazards
Researchers must evaluate the compound’s safety profile:
- Toxicity : Conduct toxicity studies (in vitro and in vivo) to assess potential adverse effects.
- Environmental Impact : Investigate its environmental persistence and impact.
Future Directions
- Biological Evaluation : Test the compound’s activity against specific biological targets (enzymes, receptors, etc.).
- Structure-Activity Relationship (SAR) : Explore analogs and derivatives to optimize its properties.
- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.
- Preclinical Studies : Assess its efficacy and safety in animal models.
- Clinical Trials : If promising, proceed to clinical trials.
Remember that this analysis is based on available information, and further research is essential to uncover additional details. For a more in-depth understanding, consult relevant scientific literature123.
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-4-12(5-18-6-13)15(20)19-8-11(9-19)10-21-14-2-1-3-17-7-14/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOVHBCRPZQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine |
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